1-Methylpyrrole-2-carboxaldehyde

描述

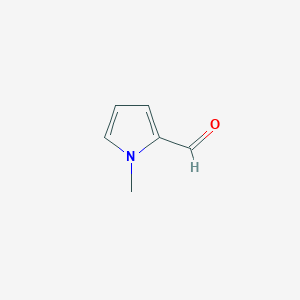

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKQTRFCDKSEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152338 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear orange to dark red liquid; roasted nutty aroma | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 90.00 °C. @ 22.00 mm Hg | |

| Record name | 1-Methyl-2-pyrrolecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.018 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1192-58-1 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-PYRROLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0HYH3D7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-2-pyrrolecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 1 Methylpyrrole 2 Carboxaldehyde

Established Synthetic Routes to 1-Methylpyrrole-2-carboxaldehyde

Modifications of the Vilsmeier-Haack Reaction for Pyrrole-2-carbonitrile (B156044) and 1-Methylpyrrole-2-carbonitrile Precursors

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemtube3d.com A common route to this compound involves the formylation of 1-methylpyrrole (B46729). This reaction is typically carried out using a Vilsmeier reagent, which is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). orgsyn.org The resulting electrophilic iminium cation then attacks the electron-rich pyrrole (B145914) ring, leading to the formation of an intermediate which, upon hydrolysis, yields the desired aldehyde. chemtube3d.com

While direct formylation of 1-methylpyrrole is a primary method, the synthesis can also proceed from precursors like pyrrole-2-carbonitrile and 1-methylpyrrole-2-carbonitrile. For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been shown to produce a mixture of 4- and 5-formylated regioisomers. nih.gov

Synthesis through Chlorosulfonyl Isocyanate (CSI) Reactions

Chlorosulfonyl isocyanate (CSI) serves as a highly reactive reagent for introducing a nitrile group onto activated aromatic systems like pyrrole and 1-methylpyrrole. cdnsciencepub.com This reaction provides a pathway to synthesize 1-methylpyrrole-2-carbonitrile, a direct precursor to this compound. cdnsciencepub.comgoogle.com The process involves reacting 1-methylpyrrole with CSI, often at low temperatures, followed by treatment with N,N-dimethylformamide (DMF). cdnsciencepub.comgoogle.com This method has been shown to produce 1-methylpyrrole-2-carbonitrile in good yields. google.comgoogle.com The resulting carbonitrile can then be converted to the corresponding aldehyde through established reduction methods.

For example, a procedure for the cyanation of this compound using CSI in acetonitrile (B52724) has been described, leading to the formation of 1-methyl-4-cyanopyrrole-2-carboxaldehyde. cdnsciencepub.com This highlights the reactivity of CSI with pyrrole derivatives.

Other Conventional and Non-Conventional Synthetic Strategies

Beyond the Vilsmeier-Haack and CSI-based methods, other strategies exist for the synthesis of this compound. One conventional approach involves the N-methylation of pyrrole-2-carboxaldehyde. chemicalbook.com

More recently, novel and more sustainable methods have been explored. One such method is the one-pot conversion of carbohydrates into N-substituted pyrrole-2-carbaldehydes through a modified Maillard reaction. researchgate.net This approach involves reacting a carbohydrate with a primary amine in the presence of an acid catalyst. researchgate.net Another innovative strategy involves the copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, where the aldehyde oxygen is derived from molecular oxygen. organic-chemistry.org Additionally, enzymatic pathways for the synthesis of pyrrole-2-carbaldehyde via CO2 fixation have been investigated, offering a biosynthetic route. mdpi.com

Advanced Functionalization Reactions of this compound

Direct Arylation Reactions

Direct arylation reactions represent a powerful and atom-economical tool for the formation of carbon-carbon bonds, enabling the synthesis of complex arylated heterocycles. rsc.org These reactions typically involve the C-H activation of a heteroaromatic compound, such as this compound, and its subsequent coupling with an aryl halide.

Palladium catalysts bearing N-heterocyclic carbene (NHC) ligands have emerged as highly effective systems for direct arylation reactions. nih.govnih.gov These catalysts offer advantages in terms of stability and activity, particularly in the coupling of challenging substrates like aryl chlorides. nih.gov The NHC ligand plays a crucial role in the catalytic cycle, influencing the catalyst's stability and reactivity. cardiff.ac.uk

In the context of this compound, Pd-NHC catalysts have been successfully employed for its direct 5-arylation with various aryl chlorides. nih.govbeilstein-journals.org The reaction conditions typically involve a palladium source, an NHC ligand or a pre-formed Pd-NHC complex, a base such as potassium acetate (B1210297) (KOAc), and a high-boiling solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. nih.govbeilstein-journals.org

Several studies have demonstrated the efficacy of different Pd-NHC complexes in catalyzing the direct arylation of this compound with a range of (hetero)aryl bromides and chlorides, leading to the formation of 5-aryl-1-methylpyrrole-2-carboxaldehydes in moderate to good yields. researchgate.netresearchgate.net The choice of the NHC ligand, particularly the nature of its N-substituents, can significantly impact the catalytic efficiency. nih.gov For instance, bulky N-substituents on the NHC ligand have been found to enhance catalytic activity in the arylation of pyrrole derivatives. nih.gov

The general mechanism for these Pd-NHC catalyzed C-H arylations is believed to involve a series of steps including oxidative addition of the aryl halide to the palladium center, C-H bond activation of the pyrrole, and reductive elimination to afford the arylated product and regenerate the active catalyst. nih.govorganic-chemistry.org

Table 1: Examples of Pd-NHC Catalyzed Direct Arylation of this compound

| Aryl Halide | Pd-NHC Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorobenzonitrile (B146240) | Pd(OAc)₂ / Triphosphine | KOAc | DMAc | 150 | 89 | nih.govbeilstein-journals.org |

| 4-Chlorobenzonitrile | Complex 2, 3, 8, or 9 | KOAc | DMAc | 150 | Good | nih.govbeilstein-journals.org |

| 2-Chlorobenzonitrile | Complex 2, 8, or 9 | KOAc | DMAc | 150 | 55-60 | researchgate.net |

| 2-Bromothiophene | Pd-PEPPSI-NHC | - | - | 120 | 43 | researchgate.net |

| 3-Bromoquinoline | Pd(OAc)₂ | - | - | - | 61 | researchgate.net |

Note: The specific structures of the numbered complexes can be found in the cited literature.

1 Catalytic Arylation of this compound

The direct arylation of this compound represents a significant synthetic route for the creation of more complex molecular structures. This process, typically catalyzed by palladium complexes, allows for the formation of a carbon-carbon bond between the pyrrole ring and an aryl group.

2 Scope and Limitations with Various Aryl Halides

The scope of the direct arylation of this compound has been explored with a variety of aryl halides, particularly those bearing electron-withdrawing groups. The use of palladium N-heterocyclic carbene (NHC) complexes as catalysts has proven effective for these transformations.

Research has demonstrated the successful 5-arylation of this compound with several chlorobenzene (B131634) derivatives. nih.gov For instance, the reaction with 4-chlorobenzonitrile, in the presence of a Pd-NHC catalyst, proceeds with high conversion to the desired product. nih.gov Similarly, the coupling with 4-(trifluoromethyl)chlorobenzene also yields the arylated pyrrole derivative in good yields. nih.gov

The reaction conditions typically involve heating the pyrrole substrate with the aryl chloride in a solvent such as N,N-dimethylacetamide (DMAc) with a base like potassium acetate (KOAc) and a catalytic amount of the palladium complex. nih.gov The reactivity of the aryl halide can influence the reaction's success, with electron-deficient aryl chlorides being particularly suitable coupling partners. researchgate.net

Below is a table summarizing the direct arylation of this compound with selected aryl chlorides:

| Aryl Halide | Catalyst | Product | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Pd-NHC complex | 5-(4-Cyanophenyl)-1-methylpyrrole-2-carboxaldehyde | High | nih.gov |

| 4-(Trifluoromethyl)chlorobenzene | Pd-NHC complex | 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxaldehyde | Good | nih.gov |

It is important to note that while the C5-arylation is generally favored, the potential for diarylation exists, particularly with more reactive aryl bromides, which can lead to the formation of a diarylated pyrrole side-product.

3 Mechanistic Investigations of Catalytic Arylation

The mechanism of the palladium-catalyzed direct arylation of this compound is believed to proceed through a catalytic cycle involving several key steps. While a definitive mechanism for this specific substrate is not extensively detailed, insights can be drawn from studies on related heteroaromatics like imidazoles. unipi.it

The catalytic cycle is generally initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step forms an arylpalladium(II) halide complex.

Subsequently, the pyrrole substrate coordinates to the palladium center. It has been suggested that for some heteroaromatics, the substrate itself can act as a ligand, displacing other ligands from the palladium complex. unipi.it This is followed by the crucial C-H bond activation step. This step is thought to occur via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond of the pyrrole ring is cleaved with the assistance of a base, leading to the formation of a palladacycle intermediate.

Finally, reductive elimination from this intermediate yields the arylated pyrrole product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. The use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst is known to enhance the stability and activity of the catalyst, promoting efficient coupling. researchgate.net

2 Condensation Reactions with Nitrogen-Containing Compounds

The aldehyde functional group of this compound is a versatile handle for a variety of condensation reactions, particularly with nitrogen-containing nucleophiles. These reactions lead to the formation of new C-N double bonds and the synthesis of a diverse range of heterocyclic derivatives.

1 Formation of Hydrazone-Bridged Thiazole-Pyrrole Derivatives via Reaction with Thiosemicarbazide (B42300) and α-Bromoacetophenone Derivatives (Hantzsch Reaction)

A notable application of this compound in condensation reactions is the synthesis of hydrazone-bridged thiazole-pyrrole derivatives. This multi-step synthesis begins with the reaction of the pyrrole aldehyde with thiosemicarbazide in an alcoholic solvent. nih.gov This initial condensation reaction forms a thiosemicarbazone intermediate.

The subsequent step involves the Hantzsch thiazole (B1198619) synthesis, where the thiosemicarbazone is condensed with an α-bromoacetophenone derivative. nih.gov This reaction leads to the formation of a 1,3-thiazole ring, resulting in a final product that incorporates the pyrrole, hydrazone, and thiazole moieties. The general reaction scheme is as follows:

Formation of Thiosemicarbazone: this compound reacts with thiosemicarbazide.

Hantzsch Thiazole Synthesis: The resulting thiosemicarbazone reacts with an α-bromoacetophenone derivative to form the final hydrazone-bridged thiazole-pyrrole compound. nih.gov

The structures of these complex molecules are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. nih.gov

3 Polymerization Mechanisms and Derivative Formation

This compound can participate in polymerization reactions, particularly in the context of nonenzymatic browning. These reactions lead to the formation of complex, often colored, polymeric materials.

1 Role in Nonenzymatic Browning Reactions and Pyrrole Polymerization

Nonenzymatic browning, a complex series of reactions that includes the Maillard reaction, is responsible for the color and flavor development in many cooked foods. Pyrrole derivatives, including this compound, are known to be involved in these processes. acs.orgnih.gov

The formation of pyrroles can occur from the reaction of amino compounds with certain lipid oxidation products or other carbonyl compounds. nih.gov Once formed, these pyrrole derivatives can undergo polymerization, which is a key contributor to the browning process. The polymerization of pyrroles is linked to the development of both color and fluorescence in these reaction systems. nih.gov

Advanced Spectroscopic and Computational Investigations

Conformational Analysis of 1-Methylpyrrole-2-carboxaldehyde and Related Acylpyrroles

The conformational landscape of this compound and analogous 2-acylpyrroles is primarily defined by the rotation of the acyl group around the C2-C(carbonyl) single bond. This rotation dictates the relative orientation of the carbonyl group and the pyrrole (B145914) ring, leading to the existence of distinct rotational isomers, or conformers. The planarity of these systems is a consequence of π-conjugation between the carbonyl group and the aromatic pyrrole ring, which imparts a partial double-bond character to the C-C bond connecting them. longdom.org

Theoretical and experimental studies have established that 2-acylpyrroles, including this compound, exist as a mixture of two planar, stable conformers: the syn and anti forms. longdom.orgrsc.org These conformers correspond to rotational profiles where the dihedral angle (φ) between the pyrrole ring and the carbonyl group is approximately 0° (syn) or 180° (anti). longdom.org In the syn conformation, the carbonyl oxygen is oriented toward the nitrogen atom of the pyrrole ring, whereas in the anti conformation, it points away.

Infrared (IR) spectroscopy studies on N-methylated pyrrole-2-carbaldehydes have shown that they exist predominantly or even exclusively in the N,O-syn-conformation. rsc.org For the broader class of 2-acylpyrroles, the syn-conformer is often stabilized by the formation of cyclic dimers through intermolecular hydrogen bonds, particularly in N-H substituted pyrroles. longdom.org The interconversion between these syn and anti rotamers is a dynamic process that can be investigated using spectroscopic techniques and computational modeling. longdom.orgrsc.org

The conversion between the syn and anti conformers requires overcoming a significant energy barrier. This barrier corresponds to a transition state where the carbonyl group is rotated approximately 90° out of the plane of the pyrrole ring. longdom.org In this perpendicular orientation, the stabilizing π-conjugation between the carbonyl group and the ring is lost, leading to a higher energy state. longdom.org

For the family of 2-acylpyrroles, these rotational barriers have been determined both computationally and experimentally. Theoretical calculations show that the barrier heights for the syn-to-anti transformation can range from 7.03 to 16.21 kcal/mol. longdom.org The primary factor determining the magnitude of this energy barrier is the extent of electronic coupling between the carbonyl group and the pyrrole ring. longdom.org

The table below, derived from Density Functional Theory (DFT) calculations, presents the energy difference between the syn and anti conformers (ΔE) and the calculated rotational energy barriers for various substituted 2-acylpyrroles. A positive ΔE indicates that the anti conformer is more stable.

Data sourced from DFT (B3LYP/6-311++(d,p)) calculations. longdom.org

The conformational equilibrium and the energy profile of 2-acylpyrroles are highly sensitive to the nature of substituents on both the pyrrole ring and the acyl group. longdom.org Electron-donating substituents tend to slightly destabilize the pyrrole ring system, which can affect its aromaticity and lower the rotational barrier. Conversely, electron-withdrawing groups, such as a chloro substituent, can increase the aromaticity of the pyrrole ring, which correlates with a higher rotational barrier. longdom.org

Detailed investigations have demonstrated that these substituent effects can alter the relative stability of the syn and anti conformers. longdom.org For instance, in a study of α-substituted proline analogues, another class of five-membered heterocyclic rings, the distinct steric requirements of methyl and phenyl substituents at the α-carbon were found to play a significant role in modulating conformational preferences. nih.gov Similarly, for 2-acylpyrroles, the electronic character of the substituent attached to the carbonyl group influences the interaction with the pyrrole ring, thereby modifying the energy barrier to rotation. longdom.org An electron-donating group on the carbonyl reduces this interaction, resulting in a lower barrier. longdom.org

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of compounds like this compound. core.ac.ukresearchgate.net These computational methods allow for the detailed exploration of molecular structures, energies, and spectroscopic properties, often providing insights that complement experimental findings. core.ac.uk

DFT is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. core.ac.uk It is widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic parameters. core.ac.uk For the study of this compound and related acylpyrroles, DFT has been employed to analyze conformational preferences, rotational energy barriers, and optimized molecular geometries. longdom.orgresearchgate.net Common approaches involve using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) or cc-pVQZ to achieve a high level of theoretical accuracy. longdom.orgmdpi.com

A fundamental application of DFT in studying this compound is the optimization of its molecular structure. rdd.edu.iqmdpi.com This process involves finding the minimum energy geometry of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. mdpi.com The optimization is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. mdpi.com

For the syn and anti conformers of 2-acylpyrroles, DFT calculations have been used to refine their geometric parameters. These calculations reveal subtle but significant differences between the two forms. For example, the C2-C(carbonyl) bond is typically elongated in the anti-conformer compared to the syn-conformer, while the C=O carbonyl bond in the anti form is shorter. longdom.org The successful optimization of a structure is often verified by performing a frequency calculation; the absence of any imaginary frequencies confirms that the geometry represents a true energy minimum. mdpi.com

The table below presents selected calculated bond lengths for the syn and anti conformers of a related 2-acylpyrrole, illustrating the structural differences predicted by DFT.

Data sourced from theoretical calculations on 2-acylpyrroles. longdom.org

Density Functional Theory (DFT) Studies

Calculation of Vibrational Frequencies and Spectra

Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), to predict the vibrational modes of a molecule.

For accurate predictions, the molecular structure must first be optimized to find a stationary point on the potential energy surface, where the net forces on all atoms are zero. uni-rostock.de Small deviations from this equilibrium structure can lead to significant errors in the calculated frequencies. uni-rostock.de The calculation of harmonic vibrational frequencies involves computing the second derivatives of the energy with respect to the nuclear coordinates, which can be done analytically or numerically. molpro.net

In studies of related pyrrole derivatives, such as N-methylpyrrole, ab initio calculations have been used to compute normal modes and unscaled frequencies. researchgate.net For systems with intermolecular interactions like hydrogen bonds, standard single-molecule simulations can deviate from experimental results, particularly at the hydrogen-bonding sites. mdpi.com More advanced models that account for these interactions, such as those intercepting fragments from optimized multi-molecular units, have shown improved accuracy in predicting vibrational spectra. mdpi.com

Below is a table showing theoretically calculated vibrational frequencies for the related N-methylpyrrole, which provides a reference for the types of vibrational modes expected for this compound.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν₁ | C-H stretch (pyrrole) | 3140 |

| ν₂ | C-H stretch (pyrrole) | 3125 |

| ν₃ | C-H stretch (methyl) | 3030 |

| ν₄ | C-H stretch (methyl) | 2980 |

| ν₅ | C=O stretch | ~1700 (expected) |

| ν₆ | Ring stretch | 1550 |

| ν₇ | Ring stretch | 1480 |

| ν₈ | CH₃ rock | 1100 |

| ν₉ | Ring breathing | 1050 |

| This table is illustrative, based on data for N-methylpyrrole and general frequency ranges for functional groups. researchgate.net The C=O stretch is an expected value for an aldehyde group. |

Analysis of Hydrogen Bonding Interactions

While the user requested analysis of N-H⋯O hydrogen bonds, this compound lacks an N-H proton donor due to the methyl group on the nitrogen atom. nih.govsigmaaldrich.com Therefore, it cannot form the classic N-H⋯O hydrogen bonds that are observed in related unsubstituted or N-H containing pyrroles.

However, computational studies on analogous compounds like 1-methylpyrrole-2-carboxamide (B1299598) reveal the presence of intermolecular hydrogen bonds. uni-regensburg.deresearchgate.net In the crystalline structure of the carboxamide, centrosymmetric dimers are formed and connected by N-H⋯O hydrogen bonds. uni-regensburg.deresearchgate.net These studies also highlight the presence of weaker C–H⋯O intramolecular interactions. uni-regensburg.deresearchgate.net For this compound, the primary intermolecular interactions would involve weaker C-H⋯O hydrogen bonds, where the aldehyde oxygen acts as a proton acceptor and C-H groups on the pyrrole ring or methyl group act as donors.

DFT calculations, specifically at the B3LYP/6-311++G(d,p) level, have been successfully used to analyze these interactions in similar systems, comparing monomeric and dimeric forms to understand the geometric changes and binding energies associated with hydrogen bond formation. uni-regensburg.deresearchgate.net

Ab Initio Calculations

Ab initio (from first principles) calculations are a class of computational methods that rely on fundamental physical constants and the principles of quantum mechanics to solve the electronic structure of molecules, without reliance on experimental data. Methods like Møller-Plesset perturbation theory (MP2) are commonly used.

For related compounds such as pyrrole-2-carboxylic acid, ab initio calculations at the MP2/6-311++G(d,p) level have been performed to study its dimeric structures and the influence of the pyrrole moiety on π-electron delocalization and hydrogen bond strength. researchgate.net Such calculations provide accurate geometries, interaction energies, and electronic properties. In the study of N-methylpyrrole, ab initio methods were employed to investigate its geometry and vibrational frequencies in the ground state. researchgate.net These computational approaches are critical for understanding the fundamental molecular properties that govern the behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic properties and reactivity of molecules. slideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites of chemical reactions and the molecule's potential as an electronic material. In studies of pyrrole derivatives, FMO analysis has been used to understand intramolecular charge transfer and reactivity. researchgate.net For this compound, the electron-withdrawing aldehyde group is expected to lower the energy of the LUMO, influencing the molecule's electronic transitions and reactivity.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the electron density surface.

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, this region is expected around the carbonyl oxygen atom of the aldehyde group.

Blue: Regions of most positive potential, electron-deficient. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

MEP analysis is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule will interact with other reagents or biological receptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Key insights from NBO analysis include:

Hyperconjugation: It quantifies the stabilizing effects of electron delocalization, such as the interaction between a lone pair and an antibonding orbital (n → σ) or between a bonding and an antibonding orbital (σ → σ or π → π*).

Charge Transfer: It calculates the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods.

Bonding Analysis: It describes the nature of chemical bonds (e.g., covalent vs. ionic character).

Bader Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution, ρ(r), to define atoms, bonds, and molecular structure. nih.gov It is particularly powerful for characterizing intermolecular interactions like hydrogen bonds. uni-regensburg.deresearchgate.net

The analysis focuses on the topological properties of the electron density at a bond critical point (BCP), which is a point of minimum electron density between two interacting atoms.

| QTAIM Parameter | Description | Significance for Hydrogen Bonds |

| Electron Density (ρBCP) | The magnitude of the electron density at the BCP. | Higher values indicate a stronger interaction. For hydrogen bonds, ρBCP is typically in the range of 0.002–0.040 atomic units (a.u.). nih.gov |

| Laplacian of Electron Density (∇²ρBCP) | The second derivative of the electron density at the BCP. | A positive value indicates a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces. The typical range for H-bonds is 0.020–0.150 a.u. nih.gov |

| Electronic Energy Density (HBCP) | The sum of the kinetic and potential energy densities at the BCP. | The sign of HBCP can help distinguish between purely closed-shell interactions (HBCP > 0) and those with some covalent character (HBCP < 0). |

QTAIM has been applied to the dimers of 1-methylpyrrole-2-carboxamide to characterize the N-H⋯O hydrogen bonds, confirming their nature as strong, closed-shell interactions. uni-regensburg.deresearchgate.net A similar analysis on this compound would be used to characterize the weaker C-H⋯O interactions.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Studies

FTIR spectroscopy is a key technique for identifying the functional groups and vibrational modes within this compound. The analysis of its spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations. The spectrum is typically measured on a neat sample using an Attenuated Total Reflectance (ATR) accessory. nih.gov

The most prominent peak in the IR spectrum is associated with the carbonyl (C=O) stretching vibration of the aldehyde group. This appears as a strong absorption in the region typical for conjugated aldehydes. Other significant bands include C-H stretching vibrations from the aromatic pyrrole ring and the methyl group, as well as C-N stretching and various bending vibrations that form the molecule's fingerprint region.

Table 1: Selected FTIR Spectral Data for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | ~1650 - 1680 |

| C-H Stretch (Aromatic/Methyl) | ~2800 - 3100 |

| C-N Stretch (Ring) | ~1300 - 1400 |

| C-H Bending | ~1400 - 1500 |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are essential for confirming the structure. nih.gov

In the ¹H NMR spectrum, distinct signals are observed for the aldehyde proton, the three protons on the pyrrole ring, and the three protons of the N-methyl group. The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The chemical shifts and coupling patterns of the pyrrole ring protons are characteristic of a 2-substituted pyrrole system. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon is the most deshielded and appears furthest downfield. The carbons of the pyrrole ring have distinct chemical shifts influenced by the nitrogen atom and the aldehyde substituent, while the N-methyl carbon appears in the typical aliphatic region. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.4 - 9.6 |

| ¹H | Pyrrole (H5) | ~6.9 - 7.1 |

| ¹H | Pyrrole (H3) | ~6.8 - 7.0 |

| ¹H | Pyrrole (H4) | ~6.1 - 6.3 |

| ¹H | N-Methyl (-CH₃) | ~3.8 - 4.0 |

| ¹³C | Carbonyl (C=O) | ~178 - 182 |

| ¹³C | Pyrrole (C2) | ~132 - 135 |

| ¹³C | Pyrrole (C5) | ~130 - 133 |

| ¹³C | Pyrrole (C3) | ~118 - 121 |

| ¹³C | Pyrrole (C4) | ~108 - 110 |

| ¹³C | N-Methyl (-CH₃) | ~34 - 36 |

Mass spectrometry is used to determine the molecular weight and study the fragmentation pattern of this compound. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (M⁺•), which can then undergo fragmentation. nist.gov

The molecular ion peak (M⁺•) is typically observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.13 g/mol ). nih.govnist.gov A common fragmentation pathway for aromatic aldehydes is the loss of the hydrogen atom from the aldehyde group, resulting in a strong peak at M-1 (m/z 108). miamioh.edu Another significant fragmentation involves the loss of the entire formyl group (•CHO), leading to a fragment at M-29 (m/z 80). miamioh.edu This fragmentation data is crucial for structural confirmation. nist.govlibretexts.org

Table 3: Key Mass Spectrometry Fragments for this compound

| Fragment | m/z | Description |

|---|---|---|

| [C₆H₇NO]⁺• | 109 | Molecular Ion (Parent Peak) |

| [C₆H₆NO]⁺ | 108 | Loss of Aldehydic Hydrogen (M-1) |

| [C₅H₆N]⁺ | 80 | Loss of Formyl Radical (M-29) |

While the crystal structure of this compound itself is not widely detailed in the searched literature, the parent compound, pyrrole-2-carboxaldehyde, is known to form a cyclic dimeric structure in the solid phase through intermolecular N-H···O=C hydrogen bonding. researchgate.net This behavior is analogous to the β-sheet motifs found in peptides. researchgate.net For this compound, the N-H group is replaced by an N-CH₃ group, precluding this specific type of dimerization. However, it can act as a ligand, coordinating to metal centers through the carbonyl oxygen and/or the pyrrole ring's π-system to form metal complexes. X-ray crystallography of such complexes would be essential to definitively determine the coordination mode, bond lengths, and bond angles, providing insight into the electronic and steric interactions between the ligand and the metal. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying the adsorption of molecules onto metal surfaces, as it can provide detailed information about the orientation and interaction of the adsorbate. nih.govrsc.org The study of how molecules like this compound interact with metal surfaces is crucial for applications in catalysis and molecular electronics. nih.govresearchgate.net

When this compound is adsorbed on SERS-active metal surfaces like silver or gold colloids or films, the enhancement of its Raman signals allows for the detection of its vibrational modes at very low concentrations. rsc.org The specific bands that are enhanced, and the shifts in their frequencies compared to the normal Raman spectrum, can reveal the molecule's orientation relative to the surface.

Based on the structure of this compound, adsorption is expected to occur primarily through two main interaction points: the lone pair of electrons on the carbonyl oxygen and the π-electron system of the pyrrole ring.

Interaction via Carbonyl Oxygen: If the molecule adsorbs onto the metal surface primarily through the oxygen atom, the C=O stretching vibration would be significantly affected. This interaction would likely lead to a shift in the C=O band in the SERS spectrum and a strong enhancement of this mode.

Interaction via Pyrrole Ring: If the molecule lies flat on the surface, interacting through the π-system of the pyrrole ring, the in-plane and out-of-plane ring vibrations would show the most significant enhancement. rsc.org This orientation is common for aromatic molecules on metal surfaces. researchgate.net

The exact orientation—whether it is perpendicular, tilted, or parallel to the surface—depends on factors like the specific metal used, the surface morphology, and the presence of co-adsorbates. osti.gov Theoretical modeling using Density Functional Theory (DFT) often complements experimental SERS data to predict the most stable adsorption geometries and interpret the resulting spectra. nih.gov

Surface-Enhanced Raman Scattering (SERS) and its Application in Adsorption Studies

Charge Transfer Mechanisms in Adsorbed Systems

Investigations into the charge transfer mechanisms of this compound adsorbed on various substrates are crucial for understanding its potential applications in molecular electronics and sensor technology. While direct studies on this compound are limited in the available scientific literature, research on the closely related compound, 1-Methylpyrrole-2-carbonyl chloride (MPCC), provides significant insights into the probable charge transfer dynamics upon adsorption to metal surfaces.

Theoretical and spectroscopic studies on MPCC adsorbed on silver (Ag) and gold (Au) surfaces have demonstrated the occurrence of charge transfer between the molecule and the metal clusters. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) for the MPCC-metal cluster systems (MPCC-Ag₃ and MPCC-Au₄) confirms this charge transfer phenomenon. researchgate.net

Further verification of the charge transfer interaction is provided by molecular electrostatic potential surface (MESP) and Fukui functions analysis. researchgate.net Spectroscopic methods, particularly Surface-Enhanced Raman Scattering (SERS), combined with Density Functional Theory (DFT) calculations, have elucidated the nature of the adsorption. The data suggests that the MPCC molecule is chemisorbed on both silver and gold surfaces. researchgate.net

The adsorption orientation is a critical factor in the charge transfer process. For MPCC, it has been shown to adsorb with a tilted orientation. The interaction with the metal surface occurs through the lone pair electrons of the oxygen atom in the carbonyl group (C=O), the π-electrons of the pyrrole ring, and the lone pair electrons of the chlorine atom. researchgate.net This multi-point attachment facilitates the electronic coupling and subsequent charge transfer between the molecule and the substrate. A red-shift observed in the UV-visible spectra of MPCC upon adsorption further corroborates the interaction and charge transfer with the metal surfaces. researchgate.net

The efficiency and nature of charge transfer are also influenced by the substrate material. Studies on MPCC indicate a stronger binding affinity to gold films compared to silver films. researchgate.net This difference in interaction strength can be attributed to the specific electronic properties of the metals and their interface with the adsorbed molecule.

A significant indicator of charge transfer and the formation of a molecule-metal complex is the change in the HOMO-LUMO energy gap. For instance, in the case of MPCC, the energy gap is substantially reduced upon complexation with silver and gold clusters, as detailed in the table below.

| System | HOMO-LUMO Energy Gap (eV) |

|---|---|

| 1-Methylpyrrole-2-carbonyl chloride (MPCC) | 5.05 |

| MPCC-Ag₃ Complex | 0.79 |

| MPCC-Au₄ Complex | 2.43 |

Data derived from a study on the related compound 1-Methylpyrrole-2-carbonyl chloride (MPCC). researchgate.net

This reduction in the energy gap upon adsorption is a hallmark of charge transfer complex formation, indicating a significant alteration of the electronic structure of the molecule and facilitating easier electron transport across the molecule-metal interface. While these findings are for a closely related compound, they provide a strong inferential basis for the expected charge transfer behavior of this compound in similar adsorbed systems.

Derivatives and Their Research Applications

Pyrrole-Based Chalcones and Their Synthesis

Pyrrole-based chalcones are a class of compounds that have attracted considerable interest in medicinal chemistry. Their synthesis is often achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of 1-Methylpyrrole-2-carboxaldehyde, it serves as the aldehyde component, reacting with various acetophenones or other ketones to yield the corresponding chalcones.

The general synthetic route involves dissolving this compound and a suitable ketone in a solvent like methanol (B129727) or ethanol, followed by the addition of a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The reaction is typically stirred at room temperature for an extended period. nih.gov The resulting chalcone (B49325) precipitates out of the solution and can be purified by recrystallization.

The research into these chalcones is driven by their potential as antimicrobial and anticancer agents. nih.gov The biological activity can be tuned by varying the substituents on the ketone reactant, leading to a library of chalcone derivatives with diverse properties.

Table 1: Representative Pyrrole-Based Chalcones Synthesized from this compound

| Ketone Reactant | Resulting Chalcone Structure | Research Focus |

|---|---|---|

| Acetophenone | (E)-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | Antimicrobial activity |

| 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | Anticancer evaluation |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | Structure-activity relationship studies |

This table is illustrative and based on the general Claisen-Schmidt condensation methodology.

Pyrrole-2-carboxamide and Pyrrole-2-carboxylate Derivatives

Pyrrole-2-carboxamides are another important class of derivatives with applications in drug discovery, notably as potential treatments for drug-resistant tuberculosis. nih.gov A direct and efficient method for synthesizing pyrrole (B145914) carboxamides from this compound involves an oxidative amidation reaction. This approach utilizes formamides or amines as the nitrogen source, with catalytic amounts of n-butyltetrammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method is operationally simple and provides access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields under mild conditions. rsc.org

Research has shown that the substituent on the pyrrole nitrogen plays a crucial role in the biological activity of these derivatives. For instance, in a series of pyrrole-2-carboxamides designed as mycobacterial membrane protein large 3 (MmpL3) inhibitors, replacing the pyrrole N-H with a methyl group was found to significantly impact the compound's anti-TB activity. nih.gov

Pyrrole-2-carboxylate derivatives are typically synthesized through a two-step process starting from this compound. The first step is the oxidation of the aldehyde group to a carboxylic acid, forming 1-methylpyrrole-2-carboxylic acid. This can be achieved using various oxidizing agents common in organic synthesis. The subsequent step is an esterification reaction, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to yield the desired ester. These carboxylate derivatives are valuable intermediates in the synthesis of more complex molecules, including natural products. nih.gov

Table 2: Synthesis of Pyrrole-2-carboxamide Derivatives from this compound

| Amine/Amide Reactant | Product | Yield | Reference |

|---|---|---|---|

| N,N-Dimethylformamide | N,N,1-trimethyl-1H-pyrrole-2-carboxamide | High | rsc.org |

| Morpholine | (1-Methyl-1H-pyrrol-2-yl)(morpholino)methanone | Good | rsc.org |

| Aniline | N,1-dimethyl-N-phenyl-1H-pyrrole-2-carboxamide | Good | rsc.org |

This table is based on the oxidative amidation methodology described in the cited literature.

Other Functionalized Pyrrole Derivatives

The aldehyde group of this compound is a gateway to numerous other functionalized derivatives through various chemical reactions.

Hydrazone Derivatives: Condensation of this compound with hydrazides yields pyrrole hydrazones. nih.gov These compounds are investigated for their potential antiproliferative and cytotoxic effects against cancer cell lines. The synthesis involves reacting the aldehyde with a suitable hydrazide, often in a solvent like glacial acetic acid, under reflux. nih.gov

Cycloaddition Products: The pyrrole ring system can participate in cycloaddition reactions. For example, azomethine ylides generated from other starting materials can react with olefins in a [3+2] cycloaddition to form novel pyrrole derivatives. nih.govmdpi.com While not starting directly from this compound, these methods highlight the advanced synthetic strategies used to create complex, functionalized pyrrole scaffolds for which this compound could be a precursor after suitable modification of the aldehyde group.

Alkylated Derivatives: The pyrrole ring itself can be further functionalized. For instance, 4-substituted pyrrole-2-carbaldehydes can be synthesized from pyrrole-2-carbaldehyde precursors through alkylation reactions, often using a Lewis acid catalyst. google.comgoogle.com This allows for the introduction of various alkyl groups at the 4-position of the pyrrole ring, further diversifying the range of accessible derivatives.

The versatility of this compound as a building block continues to be explored in synthetic and medicinal chemistry, leading to the discovery of new compounds with a wide spectrum of research applications.

Catalytic Applications Involving 1 Methylpyrrole 2 Carboxaldehyde

Role as a Substrate in C-H Activation Reactions

1-Methylpyrrole-2-carboxaldehyde serves as a key heterocyclic substrate in C-H activation and direct arylation reactions. researchgate.netresearchgate.net These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, which often require pre-functionalization of the starting materials. The presence of the electron-withdrawing aldehyde group on the pyrrole (B145914) ring influences the regioselectivity of the C-H activation, typically directing the arylation to the C5-position of the pyrrole ring. researchgate.netresearchgate.net This selective functionalization is a crucial aspect of its utility in synthesizing more complex molecules.

The direct arylation of this compound with various aryl halides, including challenging aryl chlorides, has been successfully demonstrated. beilstein-journals.orgnih.gov This highlights its versatility as a substrate in forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Development and Application of Palladium-N-Heterocyclic Carbene (NHC) Complexes as Catalysts

The synergy between this compound as a substrate and palladium-N-heterocyclic carbene (NHC) complexes as catalysts has been a focal point of recent research. researchgate.netbeilstein-journals.orgnih.gov NHC ligands are known for their strong σ-donating ability, which stabilizes the palladium center and facilitates the catalytic cycle, leading to high efficiency and stability of the catalytic system. nih.gov

Catalyst Synthesis and Characterization

A variety of palladium-NHC complexes have been synthesized and characterized for their catalytic activity in the direct arylation of this compound. researchgate.netrsc.org These complexes are often prepared from their corresponding N-heterocyclic carbene precursors. researchgate.net The synthesis can involve the reaction of an imidazolium (B1220033) salt with a palladium precursor, sometimes in the presence of other ligands like pyridine (B92270) or phosphines. rsc.orgacs.org

The structural integrity and purity of these novel complexes are typically confirmed through spectroscopic methods such as NMR (¹H and ¹³C) and elemental analysis. researchgate.netnih.gov In some cases, X-ray crystallography is employed to provide definitive structural elucidation, revealing details like the coordination geometry around the palladium atom, which is often a slightly distorted square-planar arrangement. researchgate.netnih.gov

Optimization of Catalytic Reaction Conditions (e.g., temperature, time, base)

To maximize the yield and efficiency of the direct arylation of this compound, systematic optimization of reaction conditions is crucial. Key parameters that are often investigated include the choice of base, solvent, reaction temperature, and reaction time.

For instance, in the direct arylation of this compound with aryl chlorides, a common set of conditions involves using potassium acetate (B1210297) (KOAc) as the base and dimethylacetamide (DMAc) as the solvent at a temperature of 150 °C for 20 hours. beilstein-journals.orgnih.gov The optimization process might involve screening different bases, where K₃PO₄·3H₂O has also been shown to be effective in other NHC-Pd catalyzed reactions. acs.org The catalyst loading is another critical factor, with studies demonstrating high yields even with low catalyst concentrations, such as 1 mol %. researchgate.net

The arylation of this compound with 4-bromoacetophenone was optimized to proceed at 120°C for 1 hour with a 1 mol % catalyst loading, using a DMAc/KOAc system, which resulted in a 62% conversion. researchgate.net

Catalytic Activity and Selectivity in Direct Arylation

The catalytic activity of various Pd-NHC complexes in the direct arylation of this compound has been extensively studied. researchgate.netbeilstein-journals.orgnih.gov These catalysts have demonstrated moderate to high catalytic activities, leading to the desired C5-arylated products with high selectivity. researchgate.net

In a study involving the reaction of this compound with different aryl chlorides, specific Pd-NHC complexes (referred to as 2, 8, and 9 in the study) were found to be particularly effective. beilstein-journals.orgnih.gov For example, the reaction with 4-chlorobenzonitrile (B146240) using these catalysts resulted in good yields of the coupled product. beilstein-journals.org Similarly, when reacting with 2-chlorobenzonitrile, these catalysts led to product yields of 55–60%. beilstein-journals.orgnih.gov The reaction with 4-(trifluoromethyl)chlorobenzene also showed good results, with yields of 76% and 74% being achieved with specific catalysts. nih.gov

The table below summarizes the yields for the direct arylation of this compound with various aryl chlorides using different Pd-NHC catalysts.

| Aryl Chloride | Catalyst | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Complex 2 | Good | beilstein-journals.org |

| 4-Chlorobenzonitrile | Complex 8 | Good | beilstein-journals.org |

| 4-Chlorobenzonitrile | Complex 9 | Good | beilstein-journals.org |

| 2-Chlorobenzonitrile | Complex 2 | 55-60 | beilstein-journals.orgnih.gov |

| 2-Chlorobenzonitrile | Complex 8 | 55-60 | beilstein-journals.orgnih.gov |

| 2-Chlorobenzonitrile | Complex 9 | 55-60 | beilstein-journals.orgnih.gov |

| 4-(Trifluoromethyl)chlorobenzene | Complex 2 | 76 | nih.gov |

| 4-(Trifluoromethyl)chlorobenzene | Complex 8 | 74 | nih.gov |

Reaction conditions: Pd–NHC (0.01 mmol), aryl chloride (1 mmol), this compound (2 mmol), KOAc (2 mmol), DMAc (3 mL), 20 h, 150 °C. beilstein-journals.orgnih.gov

Future Directions in Catalysis Research with this compound

The successful use of this compound in Pd-NHC catalyzed C-H activation opens up several avenues for future research. One promising direction is the development of even more active and robust catalysts that can operate under milder reaction conditions, such as lower temperatures and shorter reaction times. This would further enhance the sustainability and practicality of these synthetic methods.

Exploring the application of other transition metal catalysts, beyond palladium, for the selective functionalization of this compound is another area of interest. nih.gov Additionally, expanding the scope of coupling partners beyond aryl halides to include other electrophiles could lead to the synthesis of a wider range of novel pyrrole derivatives with potential applications in materials science and medicinal chemistry. The development of synergistic catalytic systems, where two different catalysts work in concert to achieve new transformations, also represents a frontier in this field. rsc.org

Medicinal Chemistry and Biological Relevance of 1 Methylpyrrole 2 Carboxaldehyde Derivatives

Development of Biologically Active Compounds Using 1-Methylpyrrole-2-carboxaldehyde as a Building Block

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel, biologically active compounds. biolmolchem.comnih.gov Its pyrrole (B145914) core is a key structural motif found in numerous natural and synthetic molecules with a wide range of physiological activities. biolmolchem.comnih.govresearchgate.net The versatility of the aldehyde functional group allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. mdpi.com

Pyrrole-based compounds are recognized for their potential as anti-inflammatory, antiseptic, antibacterial, lipid-lowering, and anticancer agents. researchgate.netnih.gov The pyrrole ring system provides a unique pharmacophore that facilitates the creation of more potent molecules. researchgate.net Researchers have successfully utilized this compound and its parent compound, pyrrole-2-carboxaldehyde, to generate derivatives with significant therapeutic potential. mdpi.comnih.govnih.gov These derivatives have been investigated for their efficacy against a spectrum of diseases, highlighting the importance of this chemical entity in drug discovery. biolmolchem.com

The synthesis of various biologically active molecules often involves the chemical modification of the this compound structure. mdpi.com For instance, condensation reactions with different amines can lead to the formation of Schiff bases, which can be further modified to create a wide array of heterocyclic compounds. scielo.org.mx These synthetic strategies have paved the way for the exploration of pyrrole derivatives in various therapeutic areas.

Exploration of Derivatives for Antimicrobial Activity

The pyrrole nucleus is a fundamental component in many compounds exhibiting antimicrobial properties. nih.gov Derivatives of this compound have been a key area of research in the quest for new agents to combat microbial infections. nih.govscholarsresearchlibrary.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Chalcones synthesized from 1-methyl-2-acetylpyrrole, a related compound, have shown activity against various bacterial strains. nih.gov Specifically, some synthesized chalcones were active against S. aureus and S. typhi. scholarsresearchlibrary.com

The antibacterial effectiveness of pyrrole derivatives can be influenced by the types and positions of substituents on the aromatic rings. scholarsresearchlibrary.com For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown moderate to excellent inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. However, these same compounds did not exhibit significant inhibitory effects on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens.

In contrast, other studies have reported on pyrrole derivatives with broad-spectrum activity. For instance, marinopyrrole A and its derivatives have historically shown strong inhibition of Gram-positive bacteria, and recent studies have explored their expanded activity against Gram-negative organisms like Haemophilus influenzae. mdpi.com The introduction of specific functional groups, such as a 4-hydroxyphenyl ring, has been shown to enhance antibacterial activity against E. coli and S. aureus. scielo.org.mx

Here is an interactive data table summarizing the antibacterial activity of selected pyrrole derivatives:

| Compound | Target Bacteria | Activity/MIC | Source |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | S. aureus, S. typhi | Active | nih.govscholarsresearchlibrary.com |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | S. aureus, B. cereus | Moderate to excellent inhibition | |

| Marinopyrrole A | Gram-positive bacteria, H. influenzae | MICs often below 2 mg/L | mdpi.com |

| Pyrrole derivative with 4-hydroxyphenyl ring | E. coli, S. aureus | Equipotent to Ciprofloxacin at 100 µg/mL | scielo.org.mx |

Antituberculosis Potential

Pyrrole derivatives have emerged as promising candidates in the development of new antituberculosis agents. nih.govnih.gov The urgent need for novel drugs to combat drug-resistant strains of Mycobacterium tuberculosis has driven research in this area. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-TB activity of these compounds. For example, in a series of pyrrole-2-carboxamides, it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved their antitubercular potency. nih.gov Many of these compounds exhibited potent anti-TB activity with Minimum Inhibitory Concentrations (MIC) below 0.016 μg/mL and low cytotoxicity. nih.gov

One specific derivative, compound 32 from a study on pyrrole-2-carboxamides, demonstrated excellent activity against drug-resistant tuberculosis, good microsomal stability, and favorable in vivo efficacy, identifying it as a promising anti-TB drug candidate. nih.gov Another study identified a hydrazone derivative of pyrrole, N4-[l-(4-acetyl-3,5-dimethyl-lH-2-pyrrolyl)-methylidene]-4-pyridinecarbohydrazide (3-i), as having high inhibitory activity (98%) against Mycobacterium tuberculosis H37Rv. thieme-connect.de

The following table presents data on the antituberculosis activity of specific pyrrole derivatives:

| Compound | Target | MIC/IC50 | Source |

| Pyrrole-2-carboxamide derivatives (e.g., with fluorophenyl moiety) | M. tuberculosis | < 0.016 µg/mL | nih.gov |

| Compound 32 (a pyrrole-2-carboxamide) | Drug-resistant M. tuberculosis | Potent activity | nih.gov |

| N4-[l-(4-acetyl-3,5-dimethyl-lH-2-pyrrolyl)-methylidene]-4-pyridinecarbohydrazide (3-i) | M. tuberculosis H37Rv | 98% inhibition at 6.25 µg/mL | thieme-connect.de |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

Antifungal Activities

Derivatives of this compound have also been investigated for their potential as antifungal agents. scielo.org.mxnih.gov The synthesis of novel pyrrole-containing compounds has yielded derivatives with significant activity against various fungal pathogens, including Candida albicans and Aspergillus niger. scielo.org.mxnih.govmdpi.com

For instance, a series of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, which can be conceptually derived from a pyrrole aldehyde scaffold, were synthesized and tested against Candida species. nih.gov The most potent derivative, 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane, exhibited activities comparable to ketoconazole. nih.gov

Another study reported that pyrrole derivatives containing a thiazole (B1198619) ring showed promising antifungal activity. scielo.org.mx Specifically, a compound bearing a 4-hydroxyphenyl substituent was highly active against C. albicans. scielo.org.mx Furthermore, some newly synthesized chalcones of pyridine (B92270)/pyrrole carboxaldehyde showed inhibitory effects against various fungi. scholarsresearchlibrary.com

The table below summarizes the antifungal activity of some pyrrole derivatives:

| Compound/Derivative Class | Target Fungi | Activity | Source |

| 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans, Candida spp. | Comparable to ketoconazole | nih.gov |

| Pyrrole derivative with 4-hydroxyphenyl ring | C. albicans | Highly active | scielo.org.mx |

| Chalcones of pyridine/pyrrole carboxaldehyde | Various fungi | Active | scholarsresearchlibrary.com |

| Carnosic acid and carnosol (B190744) triazole derivatives | C. albicans, C. neoformans | Moderate to good inhibition | mdpi.com |

Antibiofilm Effects

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. nih.gov Consequently, there is a growing interest in developing compounds that can inhibit biofilm formation or eradicate existing biofilms. Pyrrole derivatives have shown promise in this area. nih.govresearchgate.net

Studies have shown that some pyrrole-based compounds can effectively inhibit biofilm formation by pathogenic bacteria. For example, certain indolylbenzo[d]imidazole derivatives, synthesized using heterocyclic aldehydes like 1-methyl-1H-pyrrole-2-carbaldehyde, exhibited excellent antibiofilm activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com These compounds were effective in both preventing biofilm formation and killing cells within mature biofilms. mdpi.com

Dihydro-pyrrol-2-one (DPO) derivatives have also been investigated for their antibiofilm properties against Pseudomonas aeruginosa. nih.gov Several of these derivatives demonstrated significant inhibition of biofilm formation. nih.gov The mechanism of action is thought to involve the inhibition of key components of the biofilm matrix, such as mannitol (B672) dehydrogenase and extracellular DNA (eDNA). nih.gov

The following table highlights the antibiofilm activities of specific pyrrole derivatives:

| Compound/Derivative Class | Target Biofilm | Effect | Source |

| Indolylbenzo[d]imidazoles (e.g., 3aa, 3ad, 3ao, 3aq) | S. aureus, MRSA | Excellent antibiofilm activity | mdpi.com |

| Dihydro-pyrrol-2-one (DPO) derivatives | Pseudomonas aeruginosa | >50% inhibition of biofilm formation | nih.gov |

| Nitroimidazole compounds (e.g., 8a, 8b, 8c, 8e, 8f, 8g, 8i, 8k, 8m, 8n) | Various bacteria | Potential anti-biofilm effects | researchgate.net |

Anticancer Properties of Pyrrole Derivatives

The pyrrole scaffold is a prominent feature in a variety of anticancer agents. researchgate.netnih.gov Derivatives of this compound have been explored for their potential as cytotoxic agents against various cancer cell lines. researchgate.netresearchgate.net The structural diversity achievable from this starting material allows for the development of compounds that can target different mechanisms involved in cancer progression. researchgate.netnih.gov

Pyrrole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, induction of apoptosis, and cell cycle arrest. researchgate.netnih.gov For example, two pyrrole derivatives, MI-1 and D1, were synthesized and found to be competitive inhibitors of EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov These compounds were also observed to induce apoptosis in malignant cells. nih.gov

Furthermore, some pyrrole-based compounds have been investigated for their ability to target DNA. For instance, certain pyrrole derivatives have been designed to act as α-topoisomerase II inhibitors, an enzyme vital for cell division. researchgate.net Molecular docking studies have supported the potential of these compounds to bind to the ATP-binding site of this enzyme. researchgate.net

The table below provides an overview of the anticancer properties of some pyrrole derivatives:

| Compound/Derivative Class | Cancer Cell Line/Target | Mechanism of Action | Source |

| MI-1 and D1 | Malignant cells | EGFR and VEGFR inhibition, apoptosis induction | nih.gov |

| Pyrrole-based chalcones | Various cancer cell lines | Anticancer activity | scholarsresearchlibrary.com |

| Pyrrole derivatives targeting α-topoisomerase II | MCF-07 breast cancer cell line | α-topoisomerase II inhibition | researchgate.net |

| Pyrrole molecules targeting microtubule polymerization | Various tumor models | Inhibition of microtubule polymerization | researchgate.net |

Other Potential Pharmacological Uses (e.g., antiviral, antimalarial, antidiabetic, anti-Parkinson's, anti-Alzheimer's)

Beyond the more extensively studied areas, derivatives of this compound are being investigated for a variety of other therapeutic applications. The inherent versatility of the pyrrole scaffold allows for structural modifications that can target a wide range of biological processes.

Antiviral Activity: The pyrrole nucleus is a key component in the structure of some antiviral agents. nih.gov For instance, derivatives of pyrrolo[2,3-d]pyrimidine, which are structurally related to pyrrole, have been synthesized and evaluated for their antiviral properties. One such derivative, a thioamide, was found to inhibit human cytomegalovirus (HCMV). nih.gov

Antimalarial Activity: The pyrrole ring is a feature in some compounds with antimalarial properties. jchemrev.com For example, pyrrolone derivatives have been identified as potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. jchemrev.comjapsonline.com

Antidiabetic Potential: The this compound framework is of interest in the context of diabetes research. The related compound, pyrraline, which possesses a pyrrole-2-carboxaldehyde skeleton, is a known molecular marker for diabetes. nih.govmdpi.com This has spurred interest in the antidiabetic potential of similar structures. Chalcones, which can be synthesized from this compound, are known to exhibit a range of pharmacological effects, including antidiabetic activity through the inhibition of enzymes like α-glucosidase and α-amylase. japsonline.comnih.gov Furthermore, some pyrrole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway, suggesting a potential mechanism for their antidiabetic effects. mdpi.com

Anti-Parkinson's and Anti-Alzheimer's Activity: There is growing evidence for the neuroprotective potential of pyrrole derivatives. In the context of Parkinson's disease, some 1,5-diaryl pyrrole derivatives have demonstrated the ability to protect against neurotoxicity in cellular models of the disease. mdpi.com These compounds appear to act by mitigating oxidative stress and inhibiting inflammatory pathways, such as the COX-2/PGE2 pathway. mdpi.com

For Alzheimer's disease, a multifactorial neurodegenerative disorder, the development of multi-target-directed ligands is a promising strategy. mdpi.com Hydrazone derivatives, which can be synthesized from this compound, are being explored for this purpose. nih.gov Some novel pyrrole-based hydrazides have shown potential as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's. jetir.org The antioxidant properties of these compounds also contribute to their neuroprotective potential. jetir.org

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Impact of Pyrrole Substitution on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, modifications to the pyrrole ring have a significant impact on their biological activity.

In a series of pyrrolone antimalarials, the substituents on the pyrrole ring were found to be critical for their efficacy. jchemrev.com The key findings from these studies are summarized in the table below:

| Compound/Modification | Effect on Antimalarial Activity | Reference |

| Removal of methyl substituents | Significant loss of activity (~20-25 fold) | jchemrev.com |

| Replacement of methyl with ethyl groups | No significant effect on activity | jchemrev.com |

| Replacement of the pyrrole with other heterocycles (imidazole, pyrazole, triazole, thiazole, furan, isoxazole) | Significant loss of activity (~20-1000 fold) | jchemrev.com |

| Methylation of the pyrrole nitrogen | Significant reduction in potency (>100 fold) | jchemrev.com |

These findings underscore the importance of the specific substitution pattern on the pyrrole ring for antimalarial activity.